Cas no 2248377-40-2 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-fluoro-2-methoxybenzoate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-fluoro-2-methoxybenzoate Chemical and Physical Properties
Names and Identifiers
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- 2248377-40-2
- EN300-6515162
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-fluoro-2-methoxybenzoate
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- Inchi: 1S/C16H10FNO5/c1-22-13-7-6-9(17)8-12(13)16(21)23-18-14(19)10-4-2-3-5-11(10)15(18)20/h2-8H,1H3
- InChI Key: DSQVMVCTJNPDOB-UHFFFAOYSA-N
- SMILES: FC1C=CC(=C(C=1)C(=O)ON1C(C2C=CC=CC=2C1=O)=O)OC
Computed Properties
- Exact Mass: 315.05430058g/mol
- Monoisotopic Mass: 315.05430058g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 487
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 72.9Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-fluoro-2-methoxybenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6515162-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-fluoro-2-methoxybenzoate |
2248377-40-2 | 95.0% | 0.1g |
$175.0 | 2025-03-14 | |
| Enamine | EN300-6515162-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-fluoro-2-methoxybenzoate |
2248377-40-2 | 95.0% | 0.25g |
$183.0 | 2025-03-14 | |
| Enamine | EN300-6515162-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-fluoro-2-methoxybenzoate |
2248377-40-2 | 95.0% | 0.5g |
$190.0 | 2025-03-14 | |
| Enamine | EN300-6515162-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-fluoro-2-methoxybenzoate |
2248377-40-2 | 95.0% | 1.0g |
$199.0 | 2025-03-14 | |
| Enamine | EN300-6515162-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-fluoro-2-methoxybenzoate |
2248377-40-2 | 95.0% | 2.5g |
$389.0 | 2025-03-14 | |
| Enamine | EN300-6515162-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-fluoro-2-methoxybenzoate |
2248377-40-2 | 95.0% | 5.0g |
$576.0 | 2025-03-14 | |
| Enamine | EN300-6515162-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-fluoro-2-methoxybenzoate |
2248377-40-2 | 95.0% | 10.0g |
$855.0 | 2025-03-14 | |
| Enamine | EN300-6515162-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-fluoro-2-methoxybenzoate |
2248377-40-2 | 95.0% | 0.05g |
$167.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-fluoro-2-methoxybenzoate Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-fluoro-2-methoxybenzoate
Comprehensive Overview of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-fluoro-2-methoxybenzoate (CAS No. 2248377-40-2)
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-fluoro-2-methoxybenzoate (CAS No. 2248377-40-2) is a highly specialized chemical entity with significant potential in pharmaceutical and material science applications. Its unique molecular structure, featuring a 1,3-dioxo-isoindole core and a 5-fluoro-2-methoxybenzoate moiety, makes it a subject of interest for researchers exploring novel bioactive molecules. This article delves into its properties, applications, and relevance in contemporary scientific discourse.
In recent years, the demand for fluorinated compounds and isoindole derivatives has surged due to their versatility in drug discovery and organic synthesis. The presence of a fluoro group in 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-fluoro-2-methoxybenzoate enhances its metabolic stability and binding affinity, making it a candidate for further investigation in medicinal chemistry. Researchers are particularly intrigued by its potential role in targeting enzymes or receptors associated with inflammatory and neurological disorders.
From a synthetic perspective, the compound's ester linkage and aromatic substitution patterns offer opportunities for modular derivatization. This adaptability aligns with the growing trend of fragment-based drug design (FBDD), where small molecular fragments are optimized for therapeutic use. The methoxy and fluoro substituents further contribute to its lipophilicity, a critical factor in bioavailability studies.
Beyond pharmaceuticals, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-fluoro-2-methoxybenzoate has garnered attention in material science. Its rigid isoindole backbone and electron-withdrawing groups make it a potential building block for organic semiconductors or photoactive materials. With the rise of green chemistry initiatives, researchers are also exploring its compatibility with sustainable synthesis methods, such as catalytic C-H activation.
Analytical characterization of this compound typically involves advanced techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm its structural integrity and purity, which are essential for reproducibility in research. The compound's stability under various conditions (e.g., pH, temperature) is another area of active investigation, particularly for formulation development.
In the context of AI-driven drug discovery, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-fluoro-2-methoxybenzoate exemplifies how computational tools can predict molecular interactions and optimize lead compounds. Platforms leveraging machine learning algorithms have identified its potential as a scaffold for kinase inhibitors, a hot topic in oncology research. This intersection of chemistry and technology underscores its relevance in modern scientific workflows.
Safety and regulatory considerations for this compound are paramount. While it is not classified as hazardous, standard laboratory precautions (e.g., PPE, ventilation) are recommended during handling. Its environmental impact, including biodegradability and ecotoxicity, remains an area for further study, aligning with global ESG (Environmental, Social, and Governance) benchmarks.
In summary, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 5-fluoro-2-methoxybenzoate (CAS No. 2248377-40-2) represents a multifaceted compound with promising applications in drug development and advanced materials. Its structural features and adaptability position it at the forefront of interdisciplinary research, addressing both scientific challenges and societal needs.
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